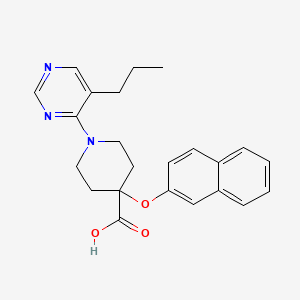

4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 391.18959167 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The scientific exploration into derivatives related to 4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid has primarily focused on their synthesis and evaluation for antibacterial activity. For instance, derivatives of pyridonecarboxylic acids have been synthesized and assessed for their antibacterial potential. The research highlights the preparation of compounds with various substituents, demonstrating a structured approach to enhancing antibacterial efficacy against different bacterial strains. The exploration of structure-activity relationships has been crucial in understanding how modifications impact biological activity, paving the way for the development of more potent antibacterial agents (Egawa et al., 1984).

Coordination Polymer Compounds and Photoluminescence

Another area of research involves the synthesis of coordination polymer compounds utilizing drug ligands like Enoxacin and studying their photoluminescence properties. This approach not only showcases the potential of using such compounds in material science for developing new materials with unique optical properties but also extends the application of pharmaceutical compounds beyond their traditional therapeutic roles. The research indicates that these compounds exhibit strong blue fluorescence under UV light, suggesting potential applications in sensors, optical devices, or as markers in biological systems (Liang-cai Yu et al., 2006).

Supramolecular Assemblies

Further investigations have delved into the formation of supramolecular assemblies using carboxylic acids and aromatic alcohols. This research area explores how different substituents and molecular backbones influence the assembly of molecules into higher-order structures. Such studies are vital for understanding the principles of molecular recognition and self-assembly, which have implications in nanotechnology, drug delivery systems, and the design of functional materials. The ability to control the assembly process opens avenues for creating materials with tailored properties (Horikoshi et al., 2004).

Chemical Synthesis and Ligand Design

Research has also concentrated on the chemical synthesis and ligand design incorporating the naphthyridine moiety, demonstrating the compound's versatility in forming ligands for metal complexes and semiconductor surfaces. Such studies underscore the compound's role in facilitating lower energy electronic absorption in metal complexes, which could be exploited in designing photosensitive materials or in catalysis. The insights gained from these investigations highlight the potential for developing novel compounds with applications in chemistry and materials science (Zong et al., 2008).

Eigenschaften

IUPAC Name |

4-naphthalen-2-yloxy-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-5-19-15-24-16-25-21(19)26-12-10-23(11-13-26,22(27)28)29-20-9-8-17-6-3-4-7-18(17)14-20/h3-4,6-9,14-16H,2,5,10-13H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZPVZRGUVFOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=CN=C1N2CCC(CC2)(C(=O)O)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)

![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)

![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)